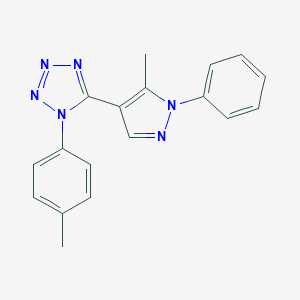
1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has shown promising results in preclinical studies as a potential anti-inflammatory and analgesic drug.
Mécanisme D'action
1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole inhibits the enzyme 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole by binding to its active site. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation and pain. The inhibition of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole by 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is selective, meaning that it does not affect the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining and maintain renal function.
Biochemical and Physiological Effects:
The inhibition of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole by 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole leads to a reduction in inflammation and pain. The compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is its selectivity for 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole, which reduces the risk of side effects such as gastrointestinal bleeding and renal dysfunction. The compound also has a favorable safety profile, making it suitable for further development as a potential anti-inflammatory and analgesic drug. However, one of the limitations of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
For research could include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of novel formulations to improve the solubility and bioavailability of the compound.
3. Further preclinical studies to investigate the efficacy and safety of the compound in different animal models of inflammation and pain.
4. Clinical trials to evaluate the efficacy and safety of the compound in humans.
5. Investigation of the potential of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole as a potential treatment for other inflammatory disorders, such as asthma and inflammatory bowel disease.
Conclusion:
In conclusion, 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole is a promising compound that has shown significant anti-inflammatory and analgesic effects in preclinical studies. The compound inhibits the enzyme 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole selectively, reducing the risk of side effects such as gastrointestinal bleeding and renal dysfunction. Future research could focus on optimizing the synthesis method, developing novel formulations, and investigating the efficacy and safety of the compound in different animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole involves the reaction of 4-methylphenylhydrazine and 5-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid with sodium azide in the presence of a catalyst. The reaction yields 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole in high purity. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the enzyme 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole, which is responsible for the production of prostaglandins, a group of signaling molecules that cause inflammation and pain. In preclinical studies, 1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazole has demonstrated significant anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammation.
Propriétés
Nom du produit |
1-(4-methylphenyl)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetraazole |
|---|---|
Formule moléculaire |
C18H16N6 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-5-(5-methyl-1-phenylpyrazol-4-yl)tetrazole |
InChI |
InChI=1S/C18H16N6/c1-13-8-10-16(11-9-13)24-18(20-21-22-24)17-12-19-23(14(17)2)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Clé InChI |
DDAFGCDPVBHUSV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC=CC=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)





![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)


![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)